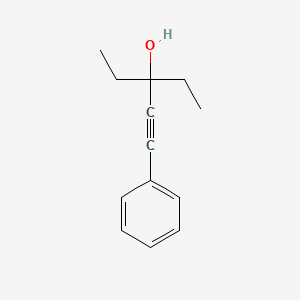
1-Pentyn-3-ol, 3-ethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyn-3-ol, 3-ethyl-1-phenyl-: is an organic compound with the molecular formula C11H12O. It is a member of the alkynyl alcohol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran (THF) under nitrogen atmosphere . The reaction proceeds through the formation of ethynylmagnesium bromide, which then reacts with cinnamaldehyde to yield the desired product.
Industrial Production Methods: Industrial production of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 3-ethyl-1-phenyl-1-pentyn-3-one.
Reduction: Formation of 3-ethyl-1-phenyl-1-pentene or 3-ethyl-1-phenylpentane.
Substitution: Formation of 3-ethyl-1-phenyl-1-pentyn-3-chloride.
Scientific Research Applications
1-Pentyn-3-ol, 3-ethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
3-Ethyl-1-pentyn-3-ol: Similar structure but lacks the phenyl group.
3-Methyl-1-pentyn-3-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1-pentyn-3-ol: Similar structure but lacks the ethyl group
Uniqueness: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is unique due to the presence of both an ethyl and a phenyl group attached to the alkyne and alcohol functional groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
73830-10-1 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-ethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-13(14,4-2)11-10-12-8-6-5-7-9-12/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
VCRLWQCXPNWHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)

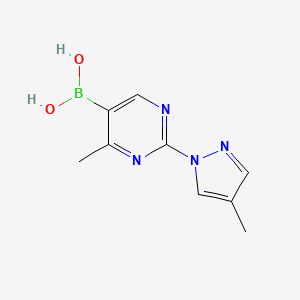
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
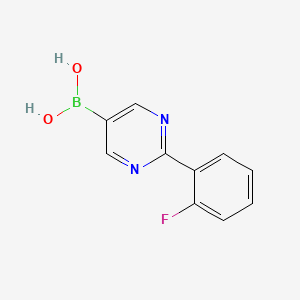
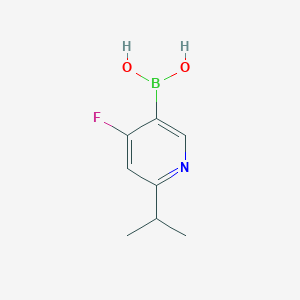
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)
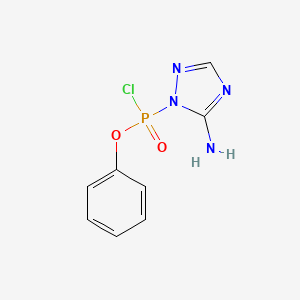

![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

